1,2-Diphenyl-2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone
Description
1,2-Diphenyl-2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone is a complex organic compound that features a unique combination of aromatic rings and a thiadiazole moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Properties
IUPAC Name |
1,2-diphenyl-2-[(4-phenyl-5-sulfanylidene-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2OS3/c25-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)27-21-23-24(22(26)28-21)18-14-8-3-9-15-18/h1-15,20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHSVEGLCQOOBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)SC3=NN(C(=S)S3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diphenyl-2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone typically involves the reaction of 1,2-diphenylethanone with a thiadiazole derivative under specific conditions. The reaction often requires the presence of a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in the synthesis include ethanol and dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1,2-Diphenyl-2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different derivatives with altered biological activities.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-Diphenyl-2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone involves its interaction with various molecular targets. The thiadiazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, making the compound effective against certain diseases .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole moiety and exhibit similar biological activities.
Diphenyl Ethers: These compounds have similar aromatic structures and are used in various chemical applications.
Uniqueness
What sets 1,2-Diphenyl-2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone apart is its unique combination of aromatic rings and the thiadiazole moiety, which provides a distinct set of chemical and biological properties .
Biological Activity
1,2-Diphenyl-2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of aromatic rings and a thiadiazole moiety. Its chemical structure can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H16N2OS3 |
| Molecular Weight | 416.50 g/mol |
| CAS Number | Not specified |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thiadiazole moiety is known to inhibit enzymes and proteins, potentially disrupting cellular processes. This interaction may lead to:
- Antimicrobial Activity : The compound has shown promise against various bacterial strains.
- Antifungal Properties : Studies suggest efficacy against fungal infections.
- Anti-inflammatory Effects : Research indicates potential in reducing inflammation.
- Anticancer Activity : Preliminary studies highlight its ability to inhibit cancer cell growth.
Antimicrobial and Antifungal Properties
Research has indicated that derivatives of thiadiazole compounds exhibit significant antibacterial and antifungal activities. For example:
- A study found that certain thiadiazole derivatives displayed effective antibacterial action against Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cell lines. Notable findings include:
| Cell Line | IC50 (µg/mL) | Activity Description |
|---|---|---|
| HCT116 | 3.29 | Inhibition of colon cancer cell growth |
| H460 | 10 | Inhibition of lung cancer cell growth |
| MCF7 | 0.28 | Significant inhibition of breast cancer cells |
These results suggest that the compound may be more effective than traditional chemotherapeutics in certain contexts .
Study on Thiadiazole Derivatives
A comprehensive review highlighted the biological activities of various thiadiazole derivatives, including the compound . The study emphasized:
- Low Toxicity : Most tested compounds exhibited low toxicity levels with DL50 values indicating safety profiles suitable for therapeutic applications.
- Analgesic and Anti-inflammatory Effects : Certain derivatives demonstrated comparable efficacy to established nonsteroidal anti-inflammatory drugs (NSAIDs) in reducing inflammation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1,2-Diphenyl-2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone, and what analytical methods validate its purity?
- Synthesis : Multi-step reactions involving condensation of a diphenylethanone precursor with a thiadiazole-thiol derivative under basic conditions (e.g., KOH/EtOH). Thiol-disulfide exchange reactions are critical for introducing the sulfanyl group .
- Validation :
- Chromatography : HPLC or TLC to monitor reaction progress and purity .
- Spectroscopy : Confirm structure via -NMR (e.g., δ 4.75 ppm for CH in thiadiazole-thioether) and mass spectrometry (e.g., molecular ion peak at m/z 282 [M+1]) .
Q. How is the crystal structure of this compound determined, and which software tools are essential for refinement?
- X-ray crystallography : Single-crystal diffraction data collected at low temperature (e.g., 100 K) to minimize thermal motion artifacts.
- Software :
- SHELX (e.g., SHELXL for refinement, SHELXS for structure solution) .
- WinGX or ORTEP-3 for graphical representation and thermal ellipsoid plots .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Antimicrobial screening : Disk diffusion assays against Staphylococcus aureus and Escherichia coli .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Binding studies : Surface plasmon resonance (SPR) to measure affinity for target enzymes (e.g., kinases) .
Advanced Research Questions
Q. How can synthetic yields be optimized for the thiadiazole-thioether moiety, and what mechanistic insights guide reaction conditions?
- Optimization :
- Use PPh as a catalyst for thiol-disulfide exchange .
- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of thiol groups .
- Mechanism :
- The reaction proceeds via nucleophilic attack of the thiolate anion on the electrophilic carbon adjacent to the ketone, followed by elimination of HS .
Q. How are computational methods like molecular docking applied to predict biological targets?
- Protocol :
Prepare ligand structure: Optimize geometry using DFT (e.g., B3LYP/6-31G*) .
Docking software: AutoDock Vina or Schrödinger Suite with a grid centered on the active site of a target (e.g., cyclooxygenase-2) .
Validation: Compare docking scores (< -7.0 kcal/mol) with known inhibitors .
- Case study : Docking revealed strong interactions with the ATP-binding pocket of tyrosine kinases due to the thiadiazole ring’s electron-deficient nature .
Q. How to resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for the thioether linkage conformation?
- Problem : NMR may suggest free rotation of the thioether group, while XRD shows a fixed gauche conformation.
- Resolution :
- Dynamic NMR : Variable-temperature studies to assess rotational barriers .
- Ring puckering analysis : Use Cremer-Pople coordinates to quantify out-of-plane distortions in the thiadiazole ring, which influence conformational locking .
Q. What advanced spectroscopic techniques elucidate electronic properties of the thiadiazole-sulfanyl group?
- UV-Vis : Charge-transfer transitions at ~350 nm indicate conjugation between the thiadiazole and phenyl rings .
- EPR : Detect radical intermediates during redox reactions involving the thioxo group .
- Raman spectroscopy : Identify S-S and C-S vibrational modes (~500–600 cm) to confirm disulfide formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
